1-(Benzyloxy)piperidin-4-one
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Overview
Description
1-(Benzyloxy)piperidin-4-one is an organic compound that belongs to the class of piperidinones It features a piperidine ring substituted with a benzyloxy group at the nitrogen atom and a ketone group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)piperidin-4-one can be synthesized through various methods. One common approach involves the reaction of piperidin-4-one with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like ethanol or methanol under reflux conditions. Another method involves the use of benzyl bromide instead of benzyl chloride, which can provide higher yields under similar conditions.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction as in laboratory synthesis but scaled up with optimized reaction times and temperatures to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted piperidinones depending on the nucleophile used.
Scientific Research Applications
1-(Benzyloxy)piperidin-4-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active compounds.
Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)piperidin-4-one depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand. The benzyloxy group can interact with hydrophobic pockets in proteins, while the piperidinone ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to therapeutic effects.
Comparison with Similar Compounds
1-Benzyl-4-piperidone: Similar structure but lacks the benzyloxy group.
4-Piperidone: The parent compound without any substituents.
N-Methyl-4-piperidone: Contains a methyl group instead of a benzyl group.
Uniqueness: 1-(Benzyloxy)piperidin-4-one is unique due to the presence of both the benzyloxy and ketone groups, which provide distinct chemical reactivity and biological activity. The benzyloxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability in medicinal applications.
Properties
IUPAC Name |
1-phenylmethoxypiperidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-5H,6-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLWBXZBDHNRVLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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